(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-14(7-8-15)21(18,19)12-9-10(4-6-13(16)17)3-5-11(12)20-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAHTIJXTWLML-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Group:
Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Hydroxyethylation: The hydroxyethyl group is added through an alkylation reaction using ethylene oxide.
Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The prop-2-enoic acid moiety can be reduced to a propanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a propanoic acid derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Research indicates that derivatives of this compound exhibit potential anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study demonstrated that sulfamoyl derivatives can effectively target tumor cells, enhancing therapeutic outcomes in breast and prostate cancers .
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of sulfamoyl derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response.
Case Study:
In a study examining the effects of similar compounds on inflammation, researchers found that treatment with sulfamoyl derivatives resulted in decreased levels of TNF-alpha and IL-6 in animal models of arthritis. This suggests a promising avenue for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid have also been explored. Compounds with sulfamoyl groups have shown effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Material Science Applications
In material science, the compound is being investigated for its role in developing smart materials and coatings due to its reactive double bond.
4.1 Photopolymerization
The compound can undergo photopolymerization, making it suitable for applications in coatings and adhesives. Its ability to form cross-linked networks upon exposure to UV light enhances the mechanical properties of materials.
Case Study:
Research conducted on photopolymerizable systems incorporating this compound revealed significant improvements in tensile strength and thermal stability compared to conventional polymers. This opens avenues for its use in high-performance coatings .
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and hydroxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfamoyl Group
The sulfamoyl group’s substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of derivatives with varying sulfamoyl substituents:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Hydrophilicity : The target compound’s 2-hydroxyethyl group improves water solubility compared to ethyl or dimethyl derivatives but is less hydrophilic than morpholine-sulfonamide analogs.
- Bioactivity : Dimethylsulfamoyl derivatives show strong enzyme inhibition (e.g., COX-2), likely due to optimal steric and electronic interactions. Ethyl analogs exhibit moderate antitumor activity, while morpholine derivatives target nuclear receptors.
Backbone Modifications: Cinnamic Acid vs. Propenoic Acid Derivatives
Replacing the sulfamoyl group with other functional groups alters pharmacological profiles:
Table 2: Backbone Modifications and Activity
Key Observations :
Biological Activity
The compound (2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid, also known as a sulfamoyl derivative of a methoxyphenyl acrylic acid, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a prop-2-enoic acid backbone with a methoxyphenyl group and a sulfamoyl functional group. Its molecular formula is , and it can be represented as follows:
Inhibition of Hyaluronan Synthesis
The sulfamoyl group in the compound is believed to play a crucial role in inhibiting hyaluronan synthesis, which is linked to tumor progression and inflammation. Inhibitors of hyaluronan synthesis have been shown to modulate the tumor microenvironment, thereby reducing metastasis and enhancing the effectiveness of other anticancer therapies .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the sulfamoyl group suggests potential inhibition of sulfotransferases or other enzymes involved in metabolic pathways related to cancer progression.
- Modulation of Cell Signaling : Compounds similar to this one have been shown to interfere with cell signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.
Case Studies
- In Vitro Studies : In vitro assays using cell lines have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells. The specific pathways involved include caspase activation and mitochondrial dysfunction.
- Animal Models : Preclinical studies in mouse models have reported that administration of related compounds led to reduced tumor size and improved survival rates when combined with standard chemotherapy agents.
Data Summary Table
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
- Respiratory Protection: Use P95 (US) or P1 (EU EN 143) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher concentrations. Ensure compliance with NIOSH/CEN standards.
- Skin Protection: Full-body chemical-resistant suits (e.g., Tyvek®) and nitrile gloves are essential.
- Environmental Control: Prevent drainage contamination via sealed reaction vessels and secondary containment trays.
- Toxicology: Acute toxicity is classified as Category 4 (oral LD₅₀ > 300 mg/kg), with no carcinogenicity reported by IARC/OSHA .
Basic: What spectroscopic methods are most effective for structural confirmation of this compound?
Answer:
- NMR: Use - and -NMR to resolve the (E)-configuration of the propenoic acid moiety and sulfamoyl group orientation.
- HPLC-MS: Reverse-phase C18 columns with ESI-MS in negative ion mode confirm molecular weight (e.g., m/z ~367 for [M-H]⁻).
- IR Spectroscopy: Key peaks include C=O (1700–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and O–H (broad ~3300 cm⁻¹) .
Advanced: How can synthetic routes be optimized to improve yield and purity?
Answer:
- Stepwise Sulfamoylation: Introduce the 2-hydroxyethyl(methyl)sulfamoyl group early to minimize steric hindrance during propenoic acid coupling.
- Catalytic Optimization: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (80–90% yield at 60–80°C).
- Purification: Gradient silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1) followed by recrystallization in ethanol/water improves purity (>98%) .
Advanced: What experimental designs address contradictions in reported biological activity data (e.g., anti-inflammatory vs. no effect)?
Answer:
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM in primary macrophages (e.g., RAW 264.7) to identify biphasic effects.
- Model Selection: Compare in vitro (NF-κB inhibition) and in vivo (murine paw edema) assays to resolve discrepancies.
- Metabolite Screening: Use LC-MS to assess stability; rapid hydrolysis of the sulfamoyl group may explain null results in certain studies .
Basic: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies:
Advanced: What computational methods predict interactions between this compound and biological targets (e.g., COX-2)?
Answer:
- Molecular Docking: Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to map hydrogen bonds between the sulfamoyl group and Arg120/Val523.
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR Modeling: Corporate Hammett σ values of the 4-methoxy group to predict IC₅₀ trends.
Basic: What in vitro assays are suitable for preliminary screening of antioxidant activity?
Answer:
- DPPH Radical Scavenging: Incubate 10–100 µM compound with 0.1 mM DPPH; measure absorbance at 517 nm (EC₅₀ calculation).
- FRAP Assay: Compare Fe³⁺ reduction capacity to ascorbic acid standards.
- ROS Inhibition: Use H₂O₂-stimulated HEK293 cells with DCFH-DA fluorescence .
Advanced: How can researchers resolve discrepancies in logP values reported for this compound?
Answer:
- Experimental Validation: Perform shake-flask partitioning (octanol/water) with HPLC quantification.
- Chromatographic Estimation: Use retention times from C18 columns and calibration with known logP standards (e.g., cinnamic acid derivatives).
- Computational Tools: Compare results from ChemAxon and ACD/Labs algorithms to identify systematic errors .
Basic: What chromatographic conditions are optimal for analytical quantification?
Answer:
- HPLC:
Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?
Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor sulfamoylation completion (disappearance of –NH peaks).
- Design of Experiments (DOE): Optimize solvent polarity (e.g., THF vs. DMF) and stoichiometry (1.2:1 sulfamoyl chloride:phenol).
- Crystallization Control: Seed with pure compound to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
